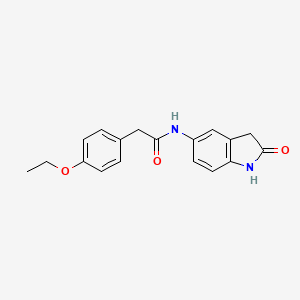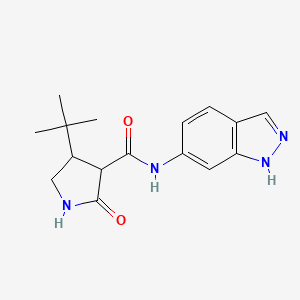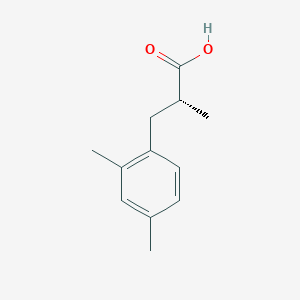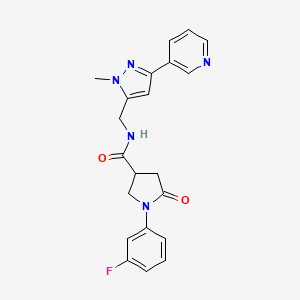
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C20H17N3O3 . It’s important to note that this compound is an isomer .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide was obtained by the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid and 1,2-diaminobenzene in the presence of lutidine as a base and dichloromethane as a solvent .Molecular Structure Analysis
The exact mass of the compound is 347.12699141 and its monoisotopic mass is also 347.12699141 . The InChI string of the compound is InChI=1S/C20H17N3O3/c24-18(14-9-21-16-7-3-1-5-12(14)16)11-23-20(26)19(25)15-10-22-17-8-4-2-6-13(15)17/h1-10,18,21-22,24H,11H2,(H,23,26) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 347.4g/mol . The XLogP3-AA value is 2.2, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
Research on 1,2,3-triazoles, including compounds structurally related to the specified chemical, emphasizes their versatile applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. Synthetic routes for these compounds involve copper-catalyzed azide-alkyne cycloaddition, known for its high selectivity and yield, highlighting the importance of 1,2,3-triazoles in developing new biologically active molecules (Kaushik et al., 2019). Moreover, the study of triazole derivatives patents reveals ongoing interest in their synthesis for new drug development, reflecting the compound's potential in medicinal chemistry (Ferreira et al., 2013).
Biological Activities
Indole and indazole derivatives, related to the chemical structure of interest, have been extensively studied for their antimicrobial, anticancer, antioxidant, and anti-inflammatory activities. These compounds serve as critical scaffolds in pharmaceuticals, demonstrating the broad biological relevance of structurally similar molecules (Ali et al., 2013). Additionally, the triazole ring is integral to compounds with potential therapeutic applications, underscoring its significance in drug design and discovery.
Material Science and Other Applications
In material science, 1,2,3-triazole derivatives have been investigated for their use as corrosion inhibitors, highlighting the utility of these compounds beyond biological applications. Their ability to protect metal surfaces in aggressive media points to the compound's potential in industrial applications (Hrimla et al., 2021). This versatility underscores the broad utility of the triazole moiety, relevant to the chemical structure .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-8-11(10-5-3-4-6-13(10)19)14(21)7-16-15(22)12-9-20(2)18-17-12/h3-6,8-9,14,21H,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMREZBTRLWJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CN(N=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2809082.png)
![[(4-Methyl-1-piperidin-1-ylcyclohexyl)methyl]amine](/img/structure/B2809083.png)
![N-(2-chlorobenzyl)-2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)acetamide](/img/structure/B2809084.png)

![1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2809088.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2809090.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)
